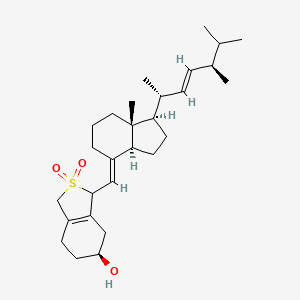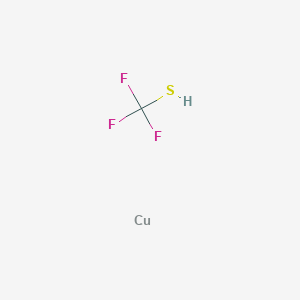
Copper trifluoromethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper trifluoromethanethiol is a chemical compound with the molecular formula CHCuF₃S It is a copper salt of trifluoromethanethiol, characterized by the presence of a trifluoromethyl group (CF₃) attached to a thiol group (SH) and coordinated with a copper ion
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper trifluoromethanethiol can be synthesized through several methods. One common approach involves the reaction of copper salts with trifluoromethanethiol. For example, copper(I) chloride can react with trifluoromethanethiol in the presence of a base to form this compound. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Copper trifluoromethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The copper ion can participate in redox reactions, altering its oxidation state.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced copper species.
Substitution: Various substituted trifluoromethyl compounds.
Scientific Research Applications
Copper trifluoromethanethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, especially in the synthesis of pharmaceuticals containing trifluoromethyl groups.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of copper trifluoromethanethiol involves the interaction of the copper ion and the trifluoromethyl group with various molecular targets. The copper ion can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, making them more effective in their biological roles.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Another compound containing a trifluoromethyl group, used in organic synthesis.
Copper(I) trifluoromethanesulfonate: A copper salt with similar properties and applications.
Trifluoromethyltrimethylsilane: Used in trifluoromethylation reactions.
Uniqueness
Copper trifluoromethanethiol is unique due to the combination of the copper ion and the trifluoromethylthiol group, which imparts distinct chemical reactivity and potential applications. Its ability to participate in redox reactions and form stable complexes makes it valuable in various fields of research and industry.
Properties
Molecular Formula |
CHCuF3S |
|---|---|
Molecular Weight |
165.63 g/mol |
IUPAC Name |
copper;trifluoromethanethiol |
InChI |
InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H; |
InChI Key |
JHTKDYFNOCMNDU-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


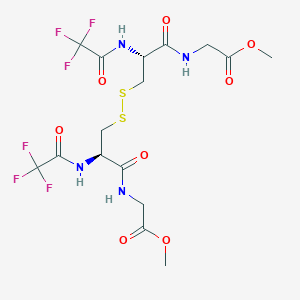
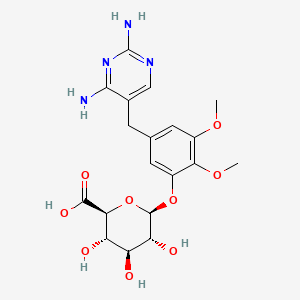
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
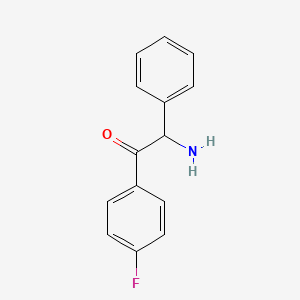
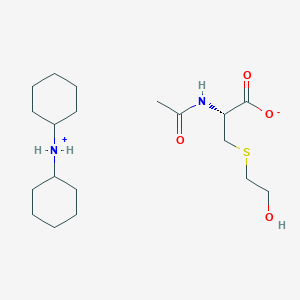
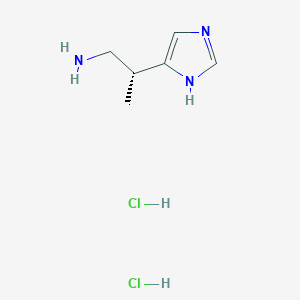
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
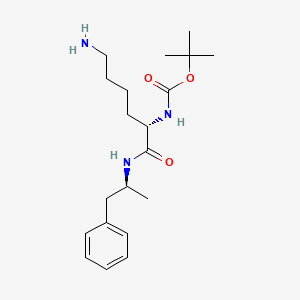
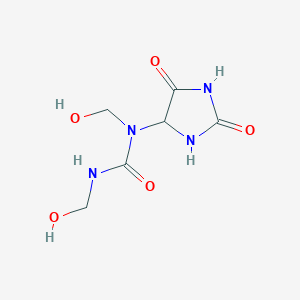

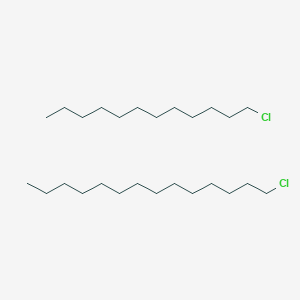
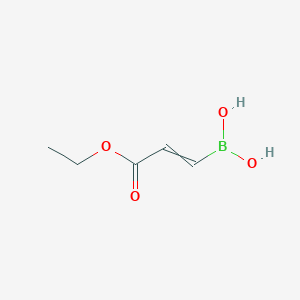
![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
